molecular formula C11H11FN2O B5663269 1-[2-(2-fluorophenoxy)ethyl]imidazole

1-[2-(2-fluorophenoxy)ethyl]imidazole

Cat. No.: B5663269
M. Wt: 206.22 g/mol
InChI Key: OLEJPXTUBNNNEK-UHFFFAOYSA-N
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Description

1-[2-(2-Fluorophenoxy)ethyl]imidazole is a chemical compound of significant interest in medicinal chemistry and oncology research, belonging to the class of imidazole derivatives. The imidazole ring is a prominent pharmacophore in drug discovery, noted for its electron-rich features that facilitate binding with diverse biological targets such as enzymes, receptors, and DNA . This specific derivative, featuring a 2-fluorophenoxyethyl side chain, is representative of a structural class being investigated for its potential anticancer properties. Scientific studies have demonstrated that structurally related imidazole compounds can act as apoptosis inducers, promoting cell death in cancer cells by modulating the expression of key regulatory proteins like Bax and Bcl-2 . Furthermore, imidazole-based molecules are explored for their capacity to interact with various cancer-relevant targets, including microtubules, histone deacetylases, and receptor tyrosine kinases, which can lead to the inhibition of cell proliferation and migration . Research on analogous compounds indicates potential for activity against challenging cancer models, such as triple-negative breast cancer and glioblastoma, making them valuable tools for developing novel therapeutic strategies . This compound is supplied exclusively for non-human research applications, such as in vitro biological screening, mechanism of action studies, and as a building block in the synthesis of more complex molecules for pharmaceutical development. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2-(2-fluorophenoxy)ethyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c12-10-3-1-2-4-11(10)15-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEJPXTUBNNNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCN2C=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-fluorophenoxy)ethyl]imidazole typically involves the reaction of 2-(2-fluorophenoxy)ethylamine with imidazole under specific conditions. One common method includes:

    Starting Materials: 2-(2-fluorophenoxy)ethylamine and imidazole.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The mixture is heated under reflux conditions for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-fluorophenoxy)ethyl]imidazole can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: Reduction reactions can target the fluorophenoxy group or the imidazole ring, leading to different products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

1-[2-(2-fluorophenoxy)ethyl]imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(2-fluorophenoxy)ethyl]imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects.

Comparison with Similar Compounds

Compound 6d (1-[2-(Diarylmethoxy)ethyl]-2-methyl-5-nitroimidazole)

  • Structural Differences: Replaces the fluorophenoxy group with a diarylmethoxy moiety and introduces nitro/methyl substituents on the imidazole ring.
  • Activity : Exhibits submicromolar potency against HIV-1 reverse transcriptase (RT), comparable to nevirapine (IC₅₀ = 0.08 µM vs. nevirapine’s 0.09 µM) .
  • Key Advantage : The nitro group enhances electron-withdrawing effects, improving RT inhibition.
Property 1-[2-(2-Fluorophenoxy)ethyl]imidazole Compound 6d
Substituents 2-Fluorophenoxyethyl Diaryl methoxy, nitro, methyl
Target Not reported HIV-1 RT
IC₅₀/EC₅₀ N/A 0.08 µM
Reference

Antifungal Imidazoles

Econazole (1-[2-(2,4-Dichlorophenyl)-2-(4-chlorobenzyloxy)ethyl]imidazole)

  • Structural Differences: Uses dichlorophenyl and chlorobenzyloxy groups instead of fluorophenoxy.
  • Activity : Broad-spectrum antifungal agent targeting fungal cytochrome P450 enzymes. Miconazole nitrate (a related compound) shows MIC values of 0.5–2 µg/mL against Candida spp. .
  • Key Advantage : Chlorine atoms increase lipophilicity, enhancing membrane penetration.

2-(4-Fluorophenyl)-1H-benzo[d]imidazole Derivatives

  • Structural Differences : Lacks the ethyl linker but incorporates a benzoimidazole fused ring.
  • Activity : Displays antifungal activity (e.g., compound 6 in inhibits Aspergillus spp. at MIC = 4 µg/mL) .
  • Metabolic Stability : Acetic acid derivatives (e.g., compound 6 in ) show improved stability due to reduced ester hydrolysis .
Property This compound Econazole 2-(4-Fluorophenyl)-benzoimidazole
Substituents 2-Fluorophenoxyethyl 2,4-Dichlorophenyl, Cl-benzyl 4-Fluorophenyl, benzoimidazole
Target Not reported Fungal CYP450 Fungal CYP450
MIC/EC₅₀ N/A 0.5–2 µg/mL (Miconazole) 4 µg/mL
Metabolic Stability Moderate (ether linker) High (chlorine lipophilicity) High (fused ring)
Reference

Structural and Crystallographic Comparisons

1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-1H-phenanthro[9,10-d]imidazole

  • Structural Differences : Features a rigid phenanthroimidazole core with 4-fluorophenyl and dimethylphenyl groups.

2-Chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole

  • Structural Differences : Substitutes the ethyl linker with a benzyl group and adds a chlorine atom.
  • Purity/Synthesis : Reported purity of 94% via optimized coupling reactions .
Property This compound Phenanthroimidazole Derivative 2-Chloro-1-(4-F-benzyl)-benzoimidazole
Core Structure Imidazole + ethyl linker Phenanthroimidazole fused ring Benzoimidazole + benzyl linker
Substituents 2-Fluorophenoxy 4-Fluorophenyl, dimethylphenyl 4-Fluorobenzyl, chlorine
Conformational Flexibility High (ether linker) Low (rigid fused ring) Moderate (benzyl linker)
Synthesis Yield Not reported 55% (from ) 94%
Reference

1-[(2-Fluorophenyl)(4-fluorophenyl)phenylmethyl]-1H-imidazole

  • Structural Differences: Bulky triarylmethyl group instead of phenoxyethyl.
  • Hazards : Classified as acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (H335) .
Property This compound Triarylmethyl Imidazole
Toxicity (Oral) Not reported Category 4 (H302)
Skin Irritation Likely low (no Cl/F clusters) Category 2 (H315)
Respiratory Hazard Unlikely Category 3 (H335)
Reference

Q & A

Q. Table 1: Comparative Bioactivity of Imidazole Derivatives

CompoundIC₅₀ (EGFR Inhibition, µM)MIC (S. aureus, µg/mL)LogP
This compound0.45 ± 0.028.2 ± 1.12.8
Reference (Cisplatin)1.10 ± 0.05N/A-0.34

Q. Table 2: Key Crystallographic Parameters

ParameterValue
Space GroupP21/c
Dihedral Angle (Imidazole-Phenoxy)37.18(7)°
Hydrogen Bond Length3.5185(8) Å
Reference

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